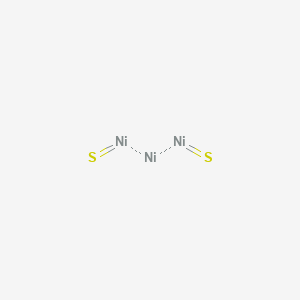

Nickel;sulfanylidenenickel

Description

Overview of Nickel Sulfide (B99878) Stoichiometries and Polymorphs

Nickel sulfides exist in numerous stoichiometric ratios, each potentially forming different crystal structures or polymorphs. wikipedia.orgwikipedia.org These variations lead to a rich and complex phase diagram for the nickel-sulfur system. acs.org The most common and well-studied nickel sulfides range from nickel-rich to sulfur-rich compounds. wikipedia.orgwikipedia.org

Several distinct nickel sulfide phases have been identified, many of which occur naturally as minerals. wikipedia.org These include, but are not limited to, heazlewoodite (Ni₃S₂), polydymite (Ni₃S₄), vaesite (NiS₂), and millerite (NiS). wikipedia.org The mineral pentlandite (B1173512) (Ni₉S₈) is a significant ore and a primary source of commercially mined nickel. wikipedia.org The synthesis of specific nickel sulfide phases can be achieved through various methods, including solid-state reactions and high-temperature reactions between the constituent elements. wikipedia.org For instance, solution-phase arrested precipitation can yield cubic Ni₃S₄ (polydymite) nanocrystals. acs.org

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a key characteristic of nickel sulfides. wikipedia.orgacs.org For example, nickel(II) sulfide (NiS) exhibits two polymorphs. wikipedia.org The α-phase possesses a hexagonal unit cell and is stable at temperatures above 379 °C. wikipedia.org Below this temperature, it converts to the β-phase, which has a rhombohedral cell. wikipedia.org This phase transition is accompanied by a notable increase in volume of 2–4%. wikipedia.org Similarly, Ni₃S₂ also has a high-temperature polymorph, β-Ni₃S₂. geoscienceworld.org

The controlled synthesis of specific stoichiometries and polymorphs is a central challenge in the application of nickel sulfides, as the crystal structure and phase purity are critical to the material's performance. acs.org Researchers have developed various synthetic routes, such as solvothermal methods assisted by microwave energy, to selectively produce different phases like orthorhombic o-Ni₉S₈ and hexagonal h-NiS by carefully choosing the sulfur precursor. acs.org

Table 1: Common Nickel Sulfide Stoichiometries and Their Mineral Forms

| Chemical Formula | Mineral Name |

|---|---|

| NiS | Millerite wikipedia.org |

| NiS₂ | Vaesite wikipedia.org |

| Ni₃S₂ | Heazlewoodite wikipedia.org |

| Ni₃S₄ | Polydymite wikipedia.orgacs.org |

| Ni₉S₈ | Pentlandite wikipedia.org |

| Ni₇S₆ | - |

Table 2: Polymorphs of Selected Nickel Sulfides

| Compound | Polymorph | Crystal System | Stability Condition |

|---|---|---|---|

| NiS | α-NiS | Hexagonal | Stable above 379 °C wikipedia.org |

| NiS | β-NiS | Rhombohedral | Stable below 379 °C wikipedia.org |

| Ni₃S₂ | α-Ni₃S₂ | - | Low-temperature form geoscienceworld.org |

Significance in Advanced Materials and Chemical Transformations

The unique electronic and structural properties of nickel sulfides make them highly valuable in a range of technological applications, from energy storage to catalysis. allgreenchems.comchalcogen.ro Their utility stems from characteristics such as high electrical conductivity, thermal stability, and catalytic activity. allgreenchems.com

In the realm of advanced materials, nickel sulfides are recognized for their potential in electrochemical applications. allgreenchems.com They are employed in batteries and fuel cells, where they contribute to the efficient conversion between chemical and electrical energy. allgreenchems.com Specifically, nickel sulfides are promising anode materials for lithium-ion batteries due to their high theoretical capacities. rsc.org Research has focused on creating composite materials, such as S/N co-doped carbon-coated NiS/Cu₂S, to enhance kinetic properties and structural stability for improved lithium storage performance. rsc.org The α-NiS phase, in particular, has been extensively studied as a cathode material in lithium-ion batteries. chalcogen.ro

Nickel sulfides also serve as important catalysts in various chemical transformations. wikipedia.orgallgreenchems.com They are particularly effective in hydrogenation reactions, which are crucial in the production of various chemicals. allgreenchems.com The electrocatalytic activity of nickel sulfides is also being harnessed for the hydrogen evolution reaction (HER), a key process in producing hydrogen from water. acs.org Studies have shown that the catalytic performance is intrinsically linked to the material's phase, with findings indicating that Ni₃S₂ exhibits superior HER performance compared to NiS₂ and NiS. acs.org

Furthermore, the properties of nickel sulfides lend themselves to applications in coatings and alloys. allgreenchems.com They are used in electroplating to provide corrosion resistance and enhance the durability of various materials. allgreenchems.com As an alloying material, nickel sulfide contributes to the production of nickel alloys with high mechanical strength and stability at elevated temperatures. allgreenchems.com

Table 3: List of Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| Nickel;sulfanylidenenickel | Ni₃S₂ |

| Nickel Sulfide | NiₓSᵧ |

| Trinickel disulfide | Ni₃S₂ |

| Nickel(II) sulfide | NiS |

| Heazlewoodite | Ni₃S₂ |

| Polydymite | Ni₃S₄ |

| Vaesite | NiS₂ |

| Millerite | NiS |

| Pentlandite | Ni₉S₈ |

| Orthorhombic o-Ni₉S₈ | Ni₉S₈ |

| Hexagonal h-NiS | NiS |

Properties

IUPAC Name |

nickel;sulfanylidenenickel | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Ni.2S | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGHCWPXPAHSSNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

S=[Ni].S=[Ni].[Ni] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ni3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tailored Nickel Sulfide Materials

Solution-Phase Synthesis Techniques

Solution-phase methods are widely employed for the synthesis of nickel sulfide (B99878) nanomaterials due to their versatility and the ability to produce a diverse range of structures at relatively low temperatures.

Chemical precipitation is a straightforward and effective technique for producing nickel sulfide nanoparticles. This method involves the reaction of a nickel salt with a sulfur source in a solvent, leading to the precipitation of the insoluble nickel sulfide product. The properties of the resulting nanoparticles can be tuned by controlling reaction parameters such as pH, temperature, and the concentration of reactants.

The reaction of nickel chloride with sodium dithionite (B78146) in aqueous solutions demonstrates the critical role of pH in determining the final product's composition and structure. acs.org Crystalline phases of nickel sulfide, specifically Ni₃S₂ and Ni₃S₄, are successfully formed at room temperature when the reaction pH is maintained between 3 and 6. acs.org In contrast, highly acidic conditions (pH ≤ 2) tend to yield crystalline sulfur, while basic environments (pH ≥ 7) result in amorphous or poorly crystalline nickel sulfide products. acs.org

Another common approach involves using nickel acetate (B1210297) as the nickel source and either thiourea (B124793) or sodium sulfide (Na₂S) as the sulfur source. ijirset.com In these syntheses, a capping agent like triethanolamine (B1662121) (TEA) is often used to control particle growth and prevent agglomeration, leading to the formation of orthorhombic NiS nanoparticles. ijirset.com Gaseous hydrogen sulfide (H₂S) can also be used as the sulfur source; however, this requires the addition of an alkali such as sodium hydroxide (B78521) (NaOH) to generate the necessary bisulfide ions for the precipitation of NiS. acs.org

| Nickel Source | Sulfur Source | Solvent/Capping Agent | Key Parameters | Resulting Product | Reference |

|---|---|---|---|---|---|

| Nickel chloride | Sodium dithionite | Water | pH controlled (3-6) | Crystalline Ni₃S₂ and Ni₃S₄ | acs.org |

| Nickel acetate | Sodium sulfide (Na₂S) | Triethanolamine (TEA) | Continuous stirring | Orthorhombic NiS nanoparticles (~20 nm) | unigoa.ac.in |

| Ni²⁺ solution | Hydrogen sulfide (H₂S gas) | Sodium hydroxide (NaOH) | Molar ratio of NaOH to H₂S(g) | NiS precipitate | acs.org |

Hydrothermal and solvothermal methods are powerful techniques that utilize elevated temperatures and pressures in sealed vessels (autoclaves) to synthesize crystalline materials. The primary distinction between the two is the solvent used: hydrothermal synthesis employs water, while solvothermal synthesis uses organic solvents. chalcogen.roacs.org These methods offer excellent control over the size, shape, and crystal phase of the resulting nickel sulfide materials.

In a typical hydrothermal synthesis, precursors such as nickel nitrate (B79036) hexahydrate and a sulfur source like thiourea or thioglycolic acid are dissolved in water and heated in an autoclave. chalcogen.rorsc.org By adjusting parameters like precursor concentration, temperature, and reaction time, various morphologies, including hierarchical nanostructures and nanospheres, can be achieved. chalcogen.rorsc.orgfrontiersin.org For instance, hierarchical structures of β-NiS have been successfully prepared at 180°C. chalcogen.ro The use of a dual sulfur source, such as sulfur powder and C₃H₇NaO₃S₂ (MPS), in a hydrothermal process can yield polyhedral NiS₂ with enhanced electrocatalytic performance. mdpi.com

Solvothermal synthesis provides additional flexibility through the choice of organic solvent, which can influence the reaction mechanism and the final product's characteristics. worldscientific.comresearchgate.net Oleylamine (B85491) is a commonly used solvent that can also act as a capping agent. worldscientific.comresearchgate.net By simply adjusting the molar ratio of the nickel and sulfur precursors in oleylamine, different phases of nickel sulfide, including NiS, NiS₂, Ni₇S₆, and Ni₃S₂, can be selectively synthesized. worldscientific.comresearchgate.net The reaction temperature is another critical parameter for phase control in solvothermal synthesis. rsc.org Furthermore, combining the solvothermal method with microwave irradiation can significantly reduce reaction times, promoting rapid crystallization. acs.org

| Method | Typical Solvent | Precursors | Temperature | Key Advantages | Example Product(s) | Reference |

|---|---|---|---|---|---|---|

| Hydrothermal | Water | Nickel nitrate, Thiourea | ~180°C | Environmentally benign, can produce hierarchical structures | Hierarchical β-NiS | chalcogen.ro |

| Hydrothermal | Water | Nickel nitrate, Sulfur powder, MPS | 180°C | Dual sulfur source for unique morphologies | Polyhedral NiS₂ | mdpi.com |

| Solvothermal | Oleylamine | Nickel chloride, Sulfur | 260°C | Phase control via Ni/S ratio, solvent acts as capping agent | Hexagonal NiS, Orthorhombic Ni₇S₆ | worldscientific.comresearchgate.net |

| Solvothermal (Microwave-assisted) | Organic media | Nickel precursor, Thiol | - | Rapid crystallization, selective phase synthesis | o-Ni₉S₈ and h-NiS | acs.org |

Solid-State and Vapor-Phase Fabrication

Solid-state and vapor-phase methods are generally employed for producing crystalline powders and thin films of nickel sulfide, often requiring higher temperatures than solution-based techniques.

Traditional high-temperature solid-state reactions involve the direct reaction of precursor powders (e.g., nickel and sulfur) at elevated temperatures, often leading to bulk materials with limited control over morphology and size. acs.org However, modern variations of this method offer more refined control. A notable example is a single-step solid-state approach for transforming nickel-based substrates directly into single-crystalline nickel sulfide nanoplate arrays. nih.gov In this process, the transformation temperature (e.g., 450°C) is a crucial parameter that influences the crystal growth direction and can manipulate the chemical state at the catalyst's surface, enhancing the concentration of electrocatalytically active Ni³⁺ species. nih.gov This method is scalable and produces binder-free electrodes, which is advantageous for applications in electrocatalysis. nih.gov

Atomic Layer Deposition (ALD) is a sophisticated vapor-phase technique that allows for the growth of highly uniform and conformal thin films with atomic-level precision. The process involves sequential, self-limiting surface reactions between gaseous precursors. For nickel sulfide, ALD has been successfully demonstrated using precursor combinations like bis(N,N'-di-tert-butylacetamidinato)nickel(II) [Ni(amd)₂] and hydrogen sulfide (H₂S), or a more recent process using NiCl₂(TMPDA) (where TMPDA is N,N,N′,N′-tetramethyl-1,3-propanediamine) and H₂S. nih.govrsc.orgrsc.org

The ALD process for NiSₓ operates within a specific temperature window, typically between 125°C and 225°C, where self-limiting growth occurs. rsc.orgacs.org The growth rate is highly controlled, often measured in angstroms per cycle. For instance, using Ni(amd)₂ and H₂S, a growth rate of approximately 0.50 Å/cycle was observed for the initial 50 cycles. acs.org The resulting films are typically composed of the β-NiS phase, sometimes with a minor Ni₉S₈ component, and exhibit low electrical resistivity. rsc.orgrsc.org

| Nickel Precursor | Sulfur Precursor | Deposition Temperature | Growth Rate | Resulting Film Properties | Reference |

|---|---|---|---|---|---|

| bis(N,N'-di-tert-butylacetamidinato)nickel(II) | Hydrogen sulfide (H₂S) | 125–225°C | ~0.50 Å/cycle (initial), 9.3 ng/cm²/cycle | Uniform, conformal NiSₓ films | nih.govacs.org |

| NiCl₂(TMPDA) | Hydrogen sulfide (H₂S) | 165–225°C | ~0.6 Å/cycle | Mainly β-NiS phase, low resistivity (40–120 µΩ cm) | rsc.orgrsc.org |

Chemical Solution Deposition (CSD) encompasses a group of techniques where a thin film is formed on a substrate from a liquid-phase precursor solution. A prominent CSD method is Chemical Bath Deposition (CBD), which is valued for its simplicity and low cost. In CBD, a substrate is immersed in a dilute aqueous bath containing the constituent ions, and the film deposits slowly via controlled precipitation. rsc.org

For nickel sulfide films, the CBD bath typically contains a nickel source, such as nickel sulphate or nickel nitrate, and a sulfur source like sodium thiosulfate. rsc.orgijettjournal.org The properties of the deposited film, including thickness and morphology, are controlled by parameters like the concentration of the reactants, the pH of the solution, and the deposition time. ijettjournal.orgresearchgate.net This method has been used to produce uniform, crack-free binary NiS films as well as doped films, such as zinc-doped nickel sulfide, for photovoltaic applications. rsc.orgijettjournal.org Other related CSD techniques include Aerosol Assisted Chemical Vapor Deposition (AACVD), where an aerosol of a precursor solution is delivered to a heated substrate, and Low-Pressure Metal-Organic Chemical Vapour Deposition (LP-MOCVD), which utilizes single-source precursors for film fabrication. nih.gov

Single-Source Precursor Routes

Single-source precursors are compounds that already contain all the necessary elements for the final material, in this case, nickel and sulfur. Their decomposition under specific conditions leads to the formation of nickel sulfide, often with greater control over the final product's characteristics compared to multi-source methods.

Nickel xanthate complexes are effective single-source precursors for the synthesis of nickel sulfide thin films and nanocrystals. researchgate.netsemanticscholar.org These precursors can be processed in nonpolar organic solvents and decompose at relatively low temperatures, around 180°C, to form hexagonal nickel sulfide. researchgate.net The thermal decomposition follows the Chugaev reaction pathway. researchgate.net For instance, nickel ethyl xanthate complex, with the formula C6H10S4NiO2, has been synthesized and characterized for this purpose. semanticscholar.org The resulting nickel sulfide materials from xanthate precursors can exhibit a mix of hexagonal NiS as the main phase and Ni3S4 as a secondary phase, particularly when synthesized in an oleylamine solution. researchgate.net

The choice of the alkyl group in the xanthate ligand can influence the properties of the resulting nickel sulfide. For example, using potassium butyl xanthate and potassium pentyl xanthate as precursors in a solvent-less melting method at 400°C and 500°C produces spherical nickel sulfide nanoparticles. researchgate.net The size of these nanoparticles is affected by the length of the alkyl chain in the xanthate ligand, with longer chains leading to smaller nanoparticles. researchgate.net

| Precursor | Synthesis Method | Decomposition Temperature | Product Phase(s) | Reference |

| Nickel Xanthates with branched alkyl moieties | Spin-coating and thermal conversion | ~180 °C | Hexagonal NiS | researchgate.net |

| Nickel Xanthates in oleylamine solution | Solution-phase heating | Not specified | Hexagonal NiS (main), Ni3S4 (secondary) | researchgate.net |

| Nickel Ethyl Xanthate (C6H10S4NiO2) | Solventless heating | 200°C, 300°C, 400°C | Nickel Sulfide | semanticscholar.org |

| Potassium Butyl Xanthate | Melting (solvent-less) | 400°C, 500°C | Spherical NiS nanoparticles | researchgate.net |

| Potassium Pentyl Xanthate | Melting (solvent-less) | 400°C, 500°C | Spherical NiS nanoparticles | researchgate.net |

Nickel bis(dithiocarbamate) complexes, with the general formula [Ni(S2CNR2)2], are another important class of single-source precursors for producing nanoparticulate nickel sulfides. rsc.orgucl.ac.uk These square-planar complexes are stable in the solid state up to around 300°C. rsc.org Their decomposition in a coordinating solvent like oleylamine allows for the synthesis of various nickel sulfide phases. rsc.orgucl.ac.uk The choice of substituents on the dithiocarbamate (B8719985) ligand and the reaction conditions, such as temperature and concentration, play a crucial role in determining the final product. rsc.orgnih.gov For example, heating [Ni(S2CNiBu2)2] in oleylamine at different temperatures yields different phases: pure α-NiS is formed at 150°C, while increasing the temperature leads to the formation of β-NiS, which is obtained in pure form at 280°C. rsc.orgnih.gov

The use of dithiocarbamate precursors has also been extended to the synthesis of ternary metal sulfides. For instance, di-isobutyl-dithiocarbamate complexes have been used as single-source precursors to produce ternary sulfides of iron-nickel. rsc.org The decomposition of a mixture of [Fe(S2CNiBu2)3] and [Ni(S2CNiBu2)2] at temperatures between 210-230°C results in the formation of metastable FeNi2S4 (violarite) nanoparticles. rsc.org At higher temperatures, the thermodynamically stable pentlandite (B1173512) phase, (Fe,Ni)9S8, is formed. rsc.org

| Precursor Complex | Decomposition Conditions | Product Phase(s) | Reference |

| [Ni(S2CNiBu2)2] | 150°C in oleylamine | α-NiS | rsc.orgnih.gov |

| [Ni(S2CNiBu2)2] | 280°C in oleylamine | β-NiS | rsc.orgnih.gov |

| [Ni(S2CNiBu2)2] | 230°C, 5 mM in oleylamine | Pure α-NiS | rsc.org |

| [Fe(S2CNiBu2)3]/[Ni(S2CNiBu2)2] | ~210–230 °C | Metastable FeNi2S4 (violarite) | rsc.org |

| [Fe(S2CNiBu2)3]/[Ni(S2CNiBu2)2] | Higher temperatures | (Fe,Ni)9S8 (pentlandite) | rsc.org |

Control of Material Properties during Synthesis

The synthetic route and precursor chemistry are pivotal in dictating the physicochemical properties of the resulting nickel sulfide materials, which in turn affects their performance in various applications.

The choice of precursor directly impacts the crystalline phase, morphology, and, consequently, the catalytic activity of nickel sulfide. For instance, in the reduction of 4-nitrophenol, NiS nanoparticles have demonstrated higher catalytic activity compared to other nickel sulfide phases like NiS2, Ni3S4, and Ni7S6. rsc.org The synthesis method, such as a temperature-controlled precursor injection method using nickel nitrate hexahydrate and elemental sulfur, allows for the selective formation of these different phases. rsc.org

Furthermore, the choice of the sulfur precursor in a solvothermal synthesis can selectively produce different phases of nickel sulfide with distinct electrocatalytic activities for the hydrogen evolution reaction (HER). acs.org Using 1-dodecanethiol (B93513) (DDT) as the sulfur precursor with nickel(II) acetylacetonate (B107027) leads to the formation of orthorhombic o-Ni9S8, while using thiourea yields hexagonal h-NiS. acs.org The h-NiS phase exhibits better performance for the HER. acs.org The introduction of a dopant via the precursor, such as vanadium in a nickel metal-organic framework (Ni-MOF) precursor, can tune the electronic structure of the nickel active sites in the resulting vanadium-doped nickel sulfide (V–Ni3S2), significantly enhancing its catalytic activity for the oxygen evolution reaction (OER). rsc.org Similarly, the nature of the precursor for the support material in a supported nickel catalyst can affect its activity. For example, a nickel catalyst supported on La2O3-Al2O3 prepared from a nitrate precursor showed higher catalytic activity in mixed-methane reforming compared to one prepared from a chloride precursor, which can lead to the formation of less active nickel-chlorine bonds. mdpi.com

Precise control over the crystal phase and morphology of nickel sulfide nanoparticles is achievable by carefully tuning synthetic parameters. The use of N,N'-disubstituted thioureas as the sulfur precursor in a solution-phase synthesis allows for the preparation of morphologically well-defined colloidal nanocrystals of Ni3S4, NiS, Ni9S8, and Ni3S2. nih.govrsc.org The reactivity of the substituted thiourea, along with reaction temperature and precursor ratio, are key factors in controlling the phase and composition. nih.govrsc.org For example, the more reactive N,N'-diphenyl thiourea tends to produce sulfur-rich phases like Ni3S4 and NiS, whereas the less reactive N,N'-dibutyl thiourea yields sulfur-poor phases such as Ni9S8 and Ni3S2. nih.gov

In the dithiocarbamate precursor system, temperature is a critical parameter for phase control. rsc.orgnih.govrsc.org At low temperatures (150°C), α-NiS is formed, while at higher temperatures (280°C), the β-NiS phase is produced. rsc.orgnih.gov The addition of tetra-iso-butyl thiuram disulfide can stabilize the metastable α-NiS phase at higher temperatures. rsc.orgnih.gov At low temperatures and concentrations, mixtures of α-NiS and Ni3S4 can result, and at higher concentrations, even the metastable NiS2 phase can be formed. rsc.orgrsc.org The morphology of the nanoparticles can also be influenced by the precursor concentration, with higher concentrations leading to larger particle sizes. rsc.orgnih.gov

Advanced nanostructures of nickel sulfide, such as hollow nanoparticles and reticulated foams, have been fabricated using various synthetic strategies, offering unique properties for specific applications.

Hollow mesoporous NiS nanoparticles with a uniform spherical structure have been developed through a modified solvothermal reaction technique. rsc.orgresearchgate.net Another approach to synthesizing hollow NiS spheres involves a γ-irradiation route, where polymethyl methacrylate (B99206) (PMMA) cores are used as templates. zjnu.edu.cn The PMMA is degraded by radiation, and the resulting monomers act as reaction centers for the formation of NiS shells, which are left as hollow spheres after the core is vaporized. zjnu.edu.cn Hollow nickel cobalt sulfide nanocolloids have also been prepared via a solvothermal synthesis of nickel cobalt precursors followed by a hydrothermal sulfurization process. nih.gov

Reticulated nickel sulfide foams can be created by directly converting nickel foam through a one-step hydrothermal process. ed.ac.ukresearchgate.net This method uses the nickel foam as both the reactant and the scaffold, resulting in a mechanically stable Ni3S2 foam with a highly porous and interconnected nanosheet architecture. ed.ac.ukresearchgate.net The duration of the synthesis plays a crucial role in the phase evolution and morphology of the final Ni3S2 foam. ed.ac.uk Another method involves a solvothermal process to grow wrinkle-shaped NiS directly on three-dimensional nickel foam using a mixture of methanol (B129727) and ethylene (B1197577) glycol as the solvent. mdpi.com Furthermore, nickel sulfide decorated silicon carbide (SiC) foams have been prepared by impregnating the SiC foam with a nickel nitrate solution, followed by calcination and sulfidation. mdpi.com These materials exhibit a high capacity for sulfur storage. mdpi.com

Electronic Structure and Bonding in Nickel Sulfide Systems

First-Principles Calculations and Density Functional Theory (DFT) Analysis

First-principles calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for investigating the properties of nickel sulfide (B99878) systems. aip.orgresearchgate.netgatech.edu These computational methods allow for the accurate prediction of electronic and vibrational properties from fundamental quantum mechanics, providing insights that are crucial for interpreting experimental data. aip.orggatech.edu DFT calculations on various nickel sulfide phases—including heazlewoodite (Ni₃S₂), millerite (NiS), polydymite (Ni₃S₄), and vaesite (NiS₂)—have shown that optimized lattice parameters are typically within 1% of values determined experimentally through X-ray diffraction. aip.orgresearchgate.net

DFT analyses reveal that the bonding in nickel sulfides is strongly covalent, arising from the interaction between nickel and sulfur orbitals. aip.orggatech.edunih.gov The electronic structure is characterized by significant hybridization between the Ni-3d and S-3p states. jmaterenvironsci.com Specifically, orbital projected density of states (PDOS) calculations for millerite (NiS) show that states below approximately -3.8 eV are primarily from S-2p orbitals, while strong hybridization of Ni-3d and S-3p states occurs between -8.0 eV and -3.5 eV. jmaterenvironsci.com The region from -3.5 eV to -1.0 eV is dominated by the Ni-3d contribution. jmaterenvironsci.com

The states near the Fermi level, which govern the material's conductivity, are mainly a hybrid of Ni-3d and S-3p orbitals, confirming that millerite NiS is a highly covalent p-d metal. jmaterenvironsci.com Analysis of the density of states (DOS) across different nickel sulfide compounds shows a general trend: as the sulfur content increases (or the Ni:S ratio decreases), the Ni-3d orbitals shift to lower energy levels (downward), while the S-3p orbitals shift to higher energy levels (upward). researchgate.netnih.gov This shift indicates that the bonding in NiS₂ is the most covalent among the common phases. nih.gov This strong covalent interaction is a key finding from electronic structure analyses. aip.org

Band structure calculations are critical for understanding the electronic transport properties of nickel sulfides. For millerite (NiS), the calculated band structure shows that bands from the valence band cross the Fermi level. jmaterenvironsci.com This absence of a distinct bandgap indicates that electrons can easily move to the conduction band, which is characteristic of metallic behavior. jmaterenvironsci.com The density of states (DOS) plot for NiS confirms this, with a continuous distribution of electronic states across the Fermi level. jmaterenvironsci.com

First-principles calculations for several phases, including Ni₃S₂, NiS, and Ni₃S₄, show a relatively low density of states at the Fermi level, which suggests that their crystal structures are quite stable. gatech.edu The Fermi surfaces of these materials exhibit features consistent with their metallic or semi-metallic nature, often showing both electron and hole pockets. researchgate.net For instance, some nickel sulfide systems display a hexagonal electron pocket around the c* axis in reciprocal space, surrounded by cylindrical hole pockets. researchgate.net The metallic character of NiS is retained even under conditions of photo-doping, where electrons are excited from the valence to the conduction band. jmaterenvironsci.com

Spectroscopic Characterization of Electronic States

Spectroscopic techniques provide direct experimental probes of the molecular and electronic structures of nickel sulfide compounds, complementing theoretical calculations.

X-ray crystallography is the definitive method for determining the precise atomic arrangement in the various nickel sulfide polymorphs. Nickel sulfide exists in several stoichiometries and crystal structures, which have been thoroughly characterized. wikipedia.orgaip.org The most common form, NiS (millerite), has two main polymorphs: a hexagonal α-phase stable at high temperatures and a rhombohedral β-phase stable at lower temperatures. wikipedia.orgwordpress.com The phase transition from α to β involves a volume increase of 2–4%. wikipedia.org Other stable phases include heazlewoodite (Ni₃S₂), polydymite (Ni₃S₄), and vaesite (NiS₂). wikipedia.orgaip.org The crystal structures of these key phases have been extensively studied. aip.org

Data sourced from multiple crystallographic studies. wikipedia.orgresearchgate.netresearchgate.netmaterialsproject.orgresearchgate.netcrystallography.net

In the hexagonal NiS structure, nickel atoms are octahedrally coordinated to six sulfur atoms, with Ni-S bond lengths of approximately 2.37 Å. materialsproject.org The sulfur centers occupy trigonal prismatic sites. wikipedia.org

While X-ray crystallography provides static structural information, other spectroscopic methods probe the local electronic environment. Electronic absorption spectroscopy (UV-Vis) on nickel sulfide nanocrystals reveals quantum confinement effects, where the absorption spectra are blue-shifted compared to the bulk material due to their small crystallite sizes. chalcogen.ro For orthorhombic NiS nanoparticles with a crystallite size of about 15.7 nm, a large optical band gap of 4.702 eV has been calculated. ekb.eg The UV-Visible absorption spectrum for NiS₂ nanoparticles has shown a broad peak centered around 554 nm. researchgate.net Detailed information from Nuclear Magnetic Resonance (NMR) spectroscopy on solid-state nickel sulfides is less prevalent in the literature compared to other characterization techniques.

Valence State Dynamics and Stability

The most common oxidation state for nickel in its compounds is +2, which is the state found in nickel(II) sulfide (NiS). britannica.comquora.com However, other valence states can be observed, and their stability is crucial to the material's chemical reactivity. For example, in polydymite (Ni₃S₄), nickel exists in both +2 and +3 oxidation states. britannica.com The relative stability of different nickel sulfide phases is an important factor in geology and materials science. Experimental work has shown that heazlewoodite (Ni₃S₂), millerite (NiS), polydymite (Ni₃S₄), and vaesite (NiS₂) are four of the more stable forms. aip.org

X-ray Photoelectron Spectroscopy (XPS) is a powerful technique for probing the valence states of elements in a material. Studies on nickel sulfide-based electrocatalysts have used XPS to observe the dynamics of nickel's oxidation state during chemical reactions. For instance, during the oxygen evolution reaction (OER), an oxidation of Ni²⁺ to Ni³⁺ has been detected, which is believed to accelerate the electrochemical kinetics. rsc.org The presence of sulfur vacancies can also influence the electronic structure, leading to an increase in the electron density at Ni sites, which can be confirmed by techniques like synchrotron-assisted X-ray absorption fine structure (XAFS) and electron paramagnetic resonance (EPR). rsc.org This tuning of the electron density and valence state is a key strategy in designing high-performance nickel sulfide-based materials. rsc.orgrsc.org

Exploration of Multiple Oxidation States of Nickel in Sulfide Compounds

Nickel is known to exhibit several oxidation states in its compounds, with +2 being the most common. wikipedia.orgmelscience.com However, within its sulfide systems, nickel can adopt a range of oxidation states, from low-valence states to higher oxidation numbers. This flexibility is a key aspect of its chemistry.

A variety of nickel sulfide compounds exist, each with a distinct stoichiometry and nickel oxidation state. wikipedia.org The simplest is nickel(II) sulfide (NiS), where nickel formally possesses a +2 oxidation state. shef.ac.ukquora.com Other common nickel sulfides include heazlewoodite (Ni₃S₂), polydymite (Ni₃S₄), and vaesite (NiS₂). wikipedia.org In NiS₂, the nickel atoms are in an electronic configuration of 3d⁸ 4s⁰, which corresponds to a +2 oxidation state, while the sulfur exists as disulfide anions (S₂)²⁻. researchgate.net

Research has demonstrated the ability to precisely control and select for different nickel sulfide phases by manipulating the reaction conditions. acs.org For instance, in molten hydroxide (B78521) synthesis, varying the basicity of the reaction medium allows for the selective formation of ternary K-Ni-S compounds where the formal oxidation state of nickel can be systematically varied from +2 down to as low as +0.75. acs.org Increasing the concentration of potassium hydroxide ([KOH]) in a mixed LiOH/KOH flux leads to a lower nickel oxidation state in the resulting ternary sulfide products. acs.org This method has enabled the synthesis of compounds containing nickel in +2 (in K₂Ni₃S₄), +1.5 (in KNi₂S₂), and +1 to +0.75 (in KNi₄S₂) oxidation states. acs.org

Furthermore, nickel can also exhibit +3 and +4 oxidation states, although these are generally less stable. melscience.com The oxidation of Ni²⁺ to Ni³⁺ has been observed during electrochemical processes like the oxygen evolution reaction, indicating the accessibility of the Ni(III) state in sulfide systems under oxidizing conditions. rsc.org

Table 1: Oxidation States of Nickel in Various Sulfide Compounds

| Compound Name | Formula | Formal Nickel Oxidation State | Reference |

|---|---|---|---|

| Nickel(II) sulfide / Millerite | NiS | +2 | shef.ac.ukquora.com |

| Heazlewoodite | Ni₃S₂ | +1.33 (average) | wikipedia.org |

| Polydymite | Ni₃S₄ | +2.67 (average, contains Ni²⁺ and Ni³⁺) | wikipedia.org |

| Vaesite | NiS₂ | +2 | wikipedia.org |

| Potassium Nickel Sulfide | K₂Ni₃S₄ | +2 | acs.org |

| Potassium Nickel Sulfide | KNi₂S₂ | +1.5 | acs.org |

| Potassium Nickel Sulfide | KNi₄S₂ | +0.75 | acs.org |

Electronic Effects on Redox Activity and Stability

The electronic structure of nickel sulfides is intrinsically linked to their redox activity and chemical stability. The degree of covalent bonding between nickel and sulfur, the position of the nickel d-band center, and the ability to accommodate changes in electron density are critical factors.

The bonds in nickel sulfides are characterized by strong covalency, resulting from the significant hybridization of Ni 3d and S 3p orbitals. aip.orgaps.orggatech.edu This covalent character is a key distinction from the more ionic nature of nickel oxides. gatech.edu The extent of this hybridization influences the material's electronic properties and stability. For example, millerite (a phase of NiS) is considered a highly covalent pd metal. aps.org The electronic states near the Fermi level are composed mainly of hybridized Ni 3d and S 3p orbitals, which dictates its metallic conductivity. jmaterenvironsci.com

The redox activity of nickel sulfides is strongly influenced by the energy of the nickel 3d-band center relative to the Fermi level. nih.gov First-principles calculations have shown that as the sulfur content increases (or the Ni:S ratio decreases) in a series of nickel sulfides (from Ni₃S₂ to NiS₂), the nickel 3d-band centers shift to more negative energies (downward). gatech.edunih.gov A lower (more negative) d-band center generally correlates with lower reactivity, meaning the nickel sulfide should be more difficult to oxidize. nih.gov This trend explains the observed sequence of oxidation during leaching processes, where nickel-rich sulfides are oxidized more readily than sulfur-rich ones. nih.gov

This principle is also central to the design of electrocatalysts. For instance, in materials for the oxygen evolution reaction (OER), the oxidation of Ni²⁺ to Ni³⁺ is a key step. rsc.org The electronic structure can be tuned, for example by doping, to optimize the energy levels and facilitate this redox transition, thereby enhancing catalytic activity. rsc.org The ability of nickel sulfides to facilitate these redox cycles (e.g., Ni(II)/Ni(III)) is fundamental to their application in battery-type electrodes for supercapacitors, where Faradaic processes govern charge storage. acs.orgacs.org

The stability of nickel sulfides is also governed by their electronic structure. The compound NiS, for example, undergoes a phase transition from a hexagonal form at high temperatures to a rhombohedral form at lower temperatures, which involves a change in volume and can cause mechanical stress, a known issue in tempered glass manufacturing. wikipedia.orgresearchgate.net The relative stability of different nickel sulfide phases (e.g., Ni₃S₂, NiS, NiS₂) under various thermodynamic conditions is a direct consequence of their electronic configurations and bonding energies. aip.org Under oxidizing conditions, such as heating in air, nickel sulfides convert to nickel oxides, a process that underscores their redox instability under such environments. wikipedia.org Conversely, in reducing environments or under specific electrochemical potentials, the sulfide forms are stable and can participate in redox reactions without decomposition. nih.gov

Table 2: Relationship Between Electronic Properties and Redox Activity/Stability

| Nickel Sulfide Phase | Key Electronic Feature | Impact on Redox Activity/Stability | Reference |

|---|---|---|---|

| General Trend (Increasing S content) | Downward shift of Ni 3d-band center | Decreased oxidation activity; increased stability against oxidation | nih.gov |

| NiS (Millerite) | Highly covalent Ni-S bonds; hybridized Ni 3d-S 3p states at Fermi level | Metallic conductivity; acts as a pd metal | aps.orgjmaterenvironsci.com |

| Ni₃S₂ | Higher Ni:S ratio; less negative d-band center compared to NiS₂ | More readily oxidized than sulfur-rich phases like NiS₂ | nih.gov |

| NiS/NiS₂ Heterostructures | Optimized electronic structure at the interface | Enhanced electrocatalytic activity (e.g., for OER) due to facilitated Ni²⁺/Ni³⁺ redox couple | rsc.org |

| Ni₃S₂/NiO Heterostructure | Transformed composition and unique nanostructure | Significantly enhanced capacitance and cycling stability for supercapacitor applications | rsc.org |

Fundamental Reaction Mechanisms Involving Sulfanylidenenickel

Redox Transformations of Nickel Sulfide (B99878)

The redox chemistry of nickel sulfide is a cornerstone of its reactivity, stemming from the ability of both nickel and sulfur to exist in multiple oxidation states. These transformations are critical in both industrial applications and natural geochemical cycles.

The oxidation of nickel sulfide can proceed via several pathways, with the final products being highly dependent on the oxidant and reaction conditions. In industrial processes such as the roasting of sulfide ores, nickel sulfide is heated in the presence of oxygen to produce nickel oxide, a key intermediate in nickel metallurgy. wikipedia.org The general reaction is:

2 NiS + 3 O₂ → 2 NiO + 2 SO₂

In aqueous environments, the oxidation is more complex. First-principles calculations have shown that during oxidation, nickel atoms are generally more reactive than sulfur atoms. nih.gov This leads to the preferential leaching of nickel as Ni²⁺ ions into solution, leaving sulfur at the sulfide surface. nih.gov The oxidation activity of different nickel sulfide phases has been shown to decrease in the order: Ni₃S₂ > Ni₇S₆ > NiS > Ni₃S₄ > NiS₂. nih.gov

Electrochemical oxidation also plays a significant role. Studies on nickel sulfide electrodes have identified a highly reversible six-electron sulfur redox process. oup.com In some systems, this involves the oxidation of sulfide (S²⁻) or disulfide (S₂²⁻) species to elemental sulfur. oup.com The oxidation can be complex, with various intermediate species and crystalline phases appearing at different potentials. oup.com For instance, NiS can be oxidized to NiS₂, which may then undergo further oxidation to release elemental sulfur. oup.com While often insoluble in non-oxidizing acids, nickel sulfide can be dissolved by strong oxidizing acids like nitric acid, which facilitates the oxidation of the sulfide ion. libretexts.org

Table 1: Selected Oxidation Pathways of Nickel Sulfide

The reduction of nickel sulfide most commonly involves the conversion of Ni(II) to metallic nickel, Ni(0). A primary industrial method for this is reduction with hydrogen gas at elevated temperatures. researchgate.net This process is integral to hydrodesulfurization (HDS) catalysis, where nickel sulfide catalysts are used to remove sulfur from petroleum. proquest.com The basic reaction is:

NiS + H₂ → Ni + H₂S

Kinetic studies of this reaction between 723-873 K have shown that the reduction process follows linear kinetics, with a calculated activation energy of 103 kJ/mol. researchgate.net Mechanistic studies on model dinuclear nickel sulfide complexes have provided deeper insight, suggesting that the hydrogenation can proceed via a heterolytic addition of H₂ across a Ni-S bond. proquest.com This forms a nickel-hydride and a bridging hydrosulfide (B80085) intermediate, which then rearranges to the final product. proquest.com

Table 2: Kinetic Data for the Reduction of NiS by Hydrogen

Ligand Exchange and Coordination Reactions

In solution, the chemistry of nickel sulfide is often dictated by the behavior of the nickel(II) ion and its interactions with various ligands.

When nickel sulfide dissolves, the nickel(II) ion enters aqueous solution as the hexaaquanickel(II) complex, [Ni(H₂O)₆]²⁺, which has a characteristic green color. libretexts.orgdocbrown.info This complex can undergo ligand exchange (or substitution) reactions, where the coordinated water molecules are replaced by other ligands. docbrown.info

The addition of aqueous ammonia, for example, initially precipitates green nickel(II) hydroxide (B78521), Ni(OH)₂. However, with excess ammonia, the precipitate dissolves to form the hexaamminenickel(II) ion, [Ni(NH₃)₆]²⁺, which has a pale blue-violet color. A more profound exchange occurs with stronger or chelating ligands. For instance, adding a solution of ethylenediamine (B42938) (en), a bidentate ligand, to an aqueous solution of a nickel(II) salt results in the formation of the tris(ethylenediamine)nickel(II) complex, [Ni(en)₃]²⁺. docbrown.info This reaction involves the replacement of six monodentate water ligands by three bidentate ethylenediamine ligands, resulting in a significant increase in thermodynamic stability, an effect known as the chelate effect. docbrown.info

Table 3: Examples of Ligand Exchange Reactions for Aqueous Ni(II)

The sulfide component of NiS can act as a Lewis base, donating electron density to Lewis acids. This behavior is particularly important in mixed-metal sulfide catalysts, which are crucial in industrial chemistry. The catalysts used for hydrodesulfurization are a prime example, often consisting of molybdenum disulfide (MoS₂) promoted by nickel. proquest.com In these "Ni-Mo-S" phases, nickel atoms are thought to interact with the MoS₂ framework, creating highly active catalytic sites. proquest.com The electronic interaction between nickel, molybdenum (a Lewis acid), and sulfur modulates the electronic structure of the active sites, enhancing their ability to adsorb and cleave the carbon-sulfur bonds in petroleum feedstocks. acs.org This synergy between the different metallic centers, mediated by the sulfide ligand, is key to the catalyst's high performance. acs.org

Radical Pathways in Nickel-Mediated Transformations

While many reactions of nickel compounds are described by ionic, two-electron pathways, nickel is also highly adept at facilitating one-electron chemistry involving radical intermediates. nih.govacs.org Its ability to readily access the Ni(I) and Ni(III) oxidation states is central to this reactivity. nih.govacs.org

In the context of nickel-catalyzed cross-coupling reactions, a common mechanistic cycle involves the generation of a carbon radical from an electrophile by a low-valent nickel(I) species. nih.govacs.org This radical can then be captured by a nickel(II) complex to form a high-valent nickel(III) intermediate, which subsequently undergoes reductive elimination to form the final product and regenerate a lower-valent nickel catalyst. nih.govacs.org

While less commonly invoked for nickel sulfide itself, radical pathways are relevant. For example, the reaction of a synthetic dinuclear nickel sulfide complex with the 2,4,6-tri-tert-butylphenoxy radical, a stable radical species, has been shown to result in hydrogen atom abstraction, demonstrating a direct reaction between a nickel sulfide and a radical. proquest.com Furthermore, some researchers have proposed that the mechanism of desulfurization by Raney Nickel, a form of nickel catalyst that contains hydrogen, may involve radical intermediates in certain cases. youtube.com These examples highlight the potential for radical mechanisms to play a role in transformations occurring at the surface of nickel sulfide materials, particularly in complex catalytic environments.

Radical Generation and Capture in Nickel Catalysis

Nickel catalysis is distinguished by its ability to engage in single-electron transfer (SET) processes, facilitating the generation of radical intermediates. This reactivity is particularly relevant in cross-coupling reactions where traditional two-electron pathways may be less favorable. The generation of radicals by nickel complexes can occur through various mechanisms, with the oxidation state of nickel playing a pivotal role.

Low-valent nickel species, such as Ni(0) and Ni(I), are potent reductants capable of activating organic halides and other electrophiles through oxidative addition or SET to generate carbon-centered radicals. For instance, in cross-electrophile coupling reactions, a Ni(I) species can react with an alkyl halide to generate an alkyl radical. This radical is then subject to capture by a Ni(II) complex, a key step that leads to the formation of a high-valent Ni(III) intermediate. This subsequent intermediate can then undergo reductive elimination to form the desired carbon-carbon or carbon-heteroatom bond.

Detailed research has shown that the generation of radicals is not limited to the interaction of nickel with organic substrates. Studies involving nickel subsulfide (Ni₃S₂) have demonstrated its capacity to generate reactive oxygen species. For instance, aqueous suspensions of Ni₃S₂ in the presence of hydrogen peroxide and a chelating peptide like glycylglycylhistidine have been shown to produce both hydroxyl radicals (•OH) and sulfur trioxide anion radicals (•SO₃⁻). nih.gov This radical-generating capability highlights the diverse reactivity of sulfanylidenenickel beyond traditional organometallic catalysis.

The capture of these generated radicals is a critical step in the catalytic cycle. The efficiency and selectivity of this capture are influenced by several factors, including the ligand environment around the nickel center and the nature of the radical itself. Research into nickel-mediated radical capture has provided evidence for a concerted inner-sphere mechanism, where the radical capture and subsequent bond formation may occur in a single step, bypassing a discrete Ni(III) intermediate in some cases. The interplay between the electronic and steric properties of the ligands and the nickel center dictates the kinetics and thermodynamics of this capture process, ultimately controlling the outcome of the reaction.

| Nickel Species/Precursor | Radical(s) Generated | Method of Generation/Reaction Conditions | Key Findings | Reference |

|---|---|---|---|---|

| Nickel Subsulfide (Ni₃S₂) | •OH, •SO₃⁻ | Aqueous suspension with H₂O₂ and Glycylglycylhistidine | Demonstrates the ability of sulfanylidenenickel to generate reactive oxygen and sulfur-based radicals. | nih.gov |

| Low-valent Nickel (e.g., Ni(I)) | Carbon-centered radicals (e.g., alkyl radicals) | Reaction with organic halides | A common pathway in nickel-catalyzed cross-coupling reactions for the activation of substrates. | acs.orgmit.edu |

| Ni(II) Complexes | Not directly generated, but captures radicals | Reaction with pre-formed radicals | Radical capture by Ni(II) leads to high-valent Ni(III) species, which are key for bond formation. | acs.orgmit.edu |

Metallacycle Formation in Reaction Pathways

Metallacycles are cyclic organometallic intermediates that feature a metal atom within a ring structure. The formation of nickel-containing metallacycles, or nickelacycles, is a fundamental process in a variety of catalytic transformations, including cycloadditions, C-H activation, and cross-coupling reactions. These intermediates play a crucial role in bringing reactants into proximity and facilitating the formation of new chemical bonds within the coordination sphere of the metal.

In the context of reactions involving sulfanylidenenickel or related nickel-thiolate species, metallacycle formation is a plausible mechanistic step, particularly in C-S cross-coupling reactions. A general catalytic cycle for nickel-catalyzed thiolation of aryl halides often involves the oxidative addition of the aryl halide to a low-valent nickel center, typically Ni(0), to form a Ni(II)-aryl intermediate. Subsequent reaction with a sulfur source, such as a thiolate, can proceed through a nickel-thiolate complex. While a direct five-membered nickelathiacycle is not always explicitly detailed for Ni₃S₂, the principles of C-S bond formation at a nickel center are relevant.

For instance, in the nickel-catalyzed thiolation of aryl nitriles, a proposed mechanism involves the oxidative addition of the C-CN bond to a Ni(0) species, followed by transmetalation with a potassium thiolate to generate a Ni(II) intermediate. nih.govethz.ch Reductive elimination from this intermediate forms the C-S bond and regenerates the active Ni(0) catalyst. While this specific example does not form a stable metallacycle involving the substrate, related nickel-catalyzed reactions, such as the coupling of dienes and alkynes, are well-known to proceed via nickelacycle intermediates.

The formation of a nickel(II) metallacycle resulting from C-H activation is another key mechanistic proposal in many nickel-catalyzed reactions. acs.org These metallacycles can then react with various coupling partners. While direct evidence for the formation of a stable metallacycle involving the sulfur atoms of bulk Ni₃S₂ in a catalytic cycle for C-C or C-S bond formation is not extensively documented in the reviewed literature, the reactivity of nickel-thiolate complexes suggests that such intermediates are mechanistically feasible on the surface of or as soluble species derived from sulfanylidenenickel. The formation of such metallacycles would serve to organize the reactants for subsequent bond-forming steps.

| Reaction Type | Proposed Nickel Intermediate | Role of the Intermediate | Key Mechanistic Steps | Reference |

|---|---|---|---|---|

| Nickel-catalyzed Thiolation of Aryl Nitriles | Ni(II)-aryl thiolate complex | Precursor to reductive elimination | Oxidative addition of C-CN, transmetalation with thiolate, reductive elimination of C-S bond. | nih.govethz.ch |

| Nickel-catalyzed C-H Functionalization | Nickel(II) metallacycle | Key intermediate after C-H activation | Directed C-H activation to form the metallacycle, followed by reaction with a coupling partner. | acs.org |

| Nickel-catalyzed Reductive Thiolation | Five-membered ring transition state | Facilitates sulfur transfer | Reaction of a nickel intermediate with a sulfurizing reagent. | researchgate.net |

Catalytic Applications and Mechanistic Insights of Nickel Sulfide Catalysts

Heterogeneous Catalysis

As a heterogeneous catalyst, nickel sulfide (B99878) provides a solid surface on which reactions occur. Its applications are prominent in large-scale industrial processes, particularly in petroleum refining and clean energy production.

Hydrodesulfurization Processes

Hydrodesulfurization (HDS) is a vital catalytic process in the petroleum industry for removing sulfur from refined products like gasoline, diesel, and jet fuel. numberanalytics.comwikipedia.org The primary goal is to reduce sulfur dioxide (SO₂) emissions from fuel combustion. wikipedia.org Nickel sulfide is a key component in HDS catalysts, typically acting as a promoter for molybdenum disulfide (MoS₂) or tungsten disulfide (WS₂) catalysts supported on alumina (B75360) (Al₂O₃). numberanalytics.comtue.nlnumberanalytics.com The combination of nickel and molybdenum is often referred to as a CoMo or NiMo catalyst. wikipedia.org

The mechanism of HDS on Ni-Mo-S catalysts involves two primary pathways for the removal of sulfur from organosulfur compounds, such as dibenzothiophene (B1670422) (DBT):

Direct Desulfurization (DDS) or Hydrogenolysis: This pathway involves the direct cleavage of the carbon-sulfur (C-S) bonds in the parent molecule. nih.gov For DBT, this results in the formation of biphenyl.

Hydrogenation (HYD): In this pathway, one of the aromatic rings of the sulfur-containing compound is first hydrogenated before the C-S bond is broken. nih.gov For DBT, this leads to intermediates like tetrahydrodibenzothiophene (B100517) (4HDBT) and hexahydrodibenzothiophene (6HDBT), which are then desulfurized. nih.gov

Electrocatalytic Hydrogen Evolution Reaction (HER)

The electrocatalytic hydrogen evolution reaction (HER) is the cathodic half of water splitting, a promising technology for producing clean hydrogen fuel. rsc.orgrsc.org Nickel sulfides have emerged as cost-effective and abundant alternatives to precious metal catalysts like platinum (Pt). rsc.orgmdpi.com They exhibit excellent stability and activity, particularly in alkaline media where they are insoluble. mdpi.com

Different crystalline phases of nickel sulfide show varying HER activities, with a general performance order of Ni₃S₂ > NiS₂ > NiS. rsc.org The superior performance of Ni₃S₂ is attributed to its metallic conductivity and larger electrochemically active surface area compared to the semiconducting nature of NiS and NiS₂. acs.orgrsc.org However, even the best-performing nickel sulfides alone are less active than Pt. mdpi.com To enhance their efficiency, strategies such as heteroatom doping and creating heterostructures are employed. mdpi.com

The HER mechanism in an alkaline electrolyte involves two main steps:

Volmer step: Adsorption of hydrogen onto the catalyst surface (H₂O + e⁻ → H_ads + OH⁻). mdpi.com

Tafel or Heyrovsky step: Formation and release of molecular hydrogen. rsc.orgmdpi.com

Tafel reaction: H_ads + H_ads → H₂

Heyrovsky reaction: H₂O + e⁻ + H_ads → H₂ + OH⁻

The Tafel slope, derived from polarization curves, helps to identify the rate-determining step of the mechanism. rsc.orgmdpi.com Recent operando studies have revealed that under reaction conditions, NiS can transform into a mixed phase of Ni₃S₂ and NiO. This restructuring creates highly active dual sites at the Ni₃S₂/NiO interface, where interfacial nickel atoms facilitate water dissociation and interfacial sulfur atoms promote hydrogen adsorption and evolution. researchgate.netcsic.es

| Catalyst | Overpotential at 10 mA/cm² (η₁₀) [mV] | Tafel Slope [mV/dec] | Reference |

|---|---|---|---|

| h-NiS | 163 | - | acs.org |

| o-Ni₉S₈ | 266 | - | acs.org |

| NiSₓ/SUS | 258 | 100 | mdpi.com |

| Ni₃S₂ | - | - | rsc.org |

| Ni₃S₂@NiS–250/NF | 129 | - | mdpi.com |

Hydrodehalogenation of Halogenated Aromatic Compounds

Hydrodehalogenation (HDH) is a reductive process that removes halogen atoms from organic compounds, transforming persistent and often toxic halogenated aromatic compounds into less harmful products. mdpi.comnih.gov Nickel-based catalysts are effective for this transformation, offering a less expensive alternative to palladium catalysts. nih.gov

Nickel sulfide, often as part of a standard hydrodesulfurization catalyst like Ni-Mo/Al₂O₃, has been shown to be effective for the gas-phase HDH of compounds such as hexachlorobenzene (B1673134) and polychlorinated biphenyls (PCBs). mdpi.com These catalysts are robust and tolerant to sulfur impurities that may be present in the waste stream. mdpi.com Other forms, such as nickel on active carbon, can completely hydrodehalogenate chlorobenzene (B131634) at 250 °C. mdpi.com A recently developed catalyst consisting of nickel nanoparticles covered with N-doped carbon layers on a titania support (Ni-phen@TiO₂-800) has proven highly efficient for the HDH of a wide array of aryl iodides, bromides, and chlorides using molecular hydrogen. nih.gov This demonstrates the practicality of heterogeneous nickel catalysts in detoxifying environmentally hazardous materials like polybrominated diphenyl ethers (PBDEs) and atrazine. nih.gov

Hydrocracking and Hydroisomerization Processes

Hydrocracking and hydroisomerization are essential refinery processes for upgrading heavy hydrocarbon fractions into more valuable products like high-quality diesel and lubricating base oils. Hydroisomerization converts long-chain n-alkanes into their branched isomers, which improves the cold-flow properties of fuels. nih.gov

Bifunctional catalysts, which possess both metal sites for hydrogenation/dehydrogenation and acid sites for isomerization, are required for these processes. Transition metal sulfides, including nickel-tungsten sulfide (Ni-W-S), are used as the active metal phase. nih.gov For instance, NiWS catalysts supported on nickel-modified SAPO-11 molecular sieves have been studied for the hydroisomerization of n-hexadecane. nih.gov Similarly, Ni-W sulfide catalysts supported on composite materials like zeolites and mesoporous silicates have shown high activity in the hydrogenation of aromatic compounds such as naphthalene (B1677914) and toluene, which is a key step in hydrocracking and improving fuel quality. researchgate.net While nickel can sometimes lead to higher hydrogenolysis (cracking) activity, its incorporation into a sulfide catalyst helps to achieve the desired balance between isomerization and cracking. nih.gov

Homogeneous Catalysis

In homogeneous catalysis, the catalyst is in the same phase as the reactants, typically in a liquid solution. This often allows for milder reaction conditions and higher selectivity compared to heterogeneous systems.

Reductive Cross-Coupling Reactions

Nickel-catalyzed reductive cross-coupling has become a powerful method for forming carbon-carbon bonds, particularly between C(sp²)- and C(sp³)-hybridized centers, which are common motifs in pharmaceuticals. acs.orgdigitellinc.com These reactions couple two electrophiles in the presence of a reducing agent, offering a distinct approach from traditional cross-coupling methods that involve organometallic nucleophiles. chinesechemsoc.org

The catalytic cycle typically involves the reduction of a Ni(II) precatalyst to a highly reactive Ni(0) species. acs.org This Ni(0) complex then undergoes oxidative addition with an aryl or alkyl halide. The resulting organonickel intermediate can then react with a second electrophile to form the cross-coupled product. acs.orgchinesechemsoc.org While nickel's ability to cycle through various oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)) is central to these reactions, the catalysts employed are generally well-defined molecular complexes with specific organic ligands, such as phosphines or bipyridines. acs.orgyoutube.com The use of simple, inorganic nickel sulfide as a homogeneous catalyst for these sophisticated organic transformations is not prominently documented in recent literature. The field is dominated by organometallic nickel complexes, often generated in situ, where the ligand plays a crucial role in tuning reactivity and stability. youtube.comdigitellinc.com

C-C and C-X Cross-Coupling in Aqueous Media

There is a notable lack of specific studies detailing the use of nickel sulfide as a catalyst for C-C and C-X cross-coupling reactions conducted in aqueous media. While nickel-catalyzed cross-coupling is a well-established field, and aqueous media are increasingly explored for sustainable chemistry, the specific role of nickel sulfide in this context is not well-documented. Some research mentions bimetallic cobalt-nickel sulfide cocatalysts in the context of photocatalytic hydrogen evolution, but not for cross-coupling reactions in water. acs.orgresearchgate.netnih.gov The "Iron-sulfur world" theory speculates on the catalytic activity of nickel or iron sulfide salts in prebiotic chemistry, including potential C-C bond formation, but this is a theoretical framework and does not provide concrete data on synthetic applications. researchgate.net

C-H Functionalization and Annulation Reactions

The use of nickel sulfide as a catalyst for C-H functionalization and annulation reactions is another area with limited available data. While nickel-catalyzed C-H activation is a burgeoning field, the specific contribution of nickel sulfide is not clearly delineated in the scientific literature. nih.gov Some studies focus on transition metal-catalyzed cascade C-H activation/cyclization with alkynes using sulfur-containing directing groups, which highlights the complex interaction of sulfur with the metal center but does not specifically employ nickel sulfide as the catalyst. rsc.org

Heck-Matsuda Reactions

There is no significant body of literature describing the use of nickel sulfide as a catalyst for Heck-Matsuda reactions. Research on nickel-catalyzed Heck-type reactions is ongoing, but these studies typically employ other forms of nickel catalysts.

C-N Coupling Reactions

While nickel-catalyzed C-N coupling reactions are an important area of research, specific examples using nickel sulfide as the catalyst are scarce. Some preliminary studies have shown that nickel(II) complexes with dithiocarbamate (B8719985) ligands, which are precursors for nickel sulfide nanoparticles, are active in the Ullmann coupling of bromobenzene (B47551) and 4-bromoanisole. researchgate.net However, this does not directly equate to the use of pre-formed nickel sulfide as the catalyst.

Mechanistic Investigations in Catalysis

Role of Nickel Oxidation States in Catalytic Cycles

The catalytic activity of nickel sulfide is intrinsically linked to the ability of nickel to cycle through multiple oxidation states, including Ni(0), Ni(I), Ni(II), Ni(III), and even Ni(IV). rsc.orgrsc.orgnih.govumich.edu This redox flexibility is central to its function in a wide array of catalytic transformations, from cross-coupling reactions to electrocatalysis. The specific oxidation states involved and their sequence are highly dependent on the reaction conditions, substrates, and the catalyst's composition.

In many catalytic processes, stable Ni(II) precursors are reduced in situ to generate catalytically active Ni(0) species. rsc.org However, the catalytic cycle itself often involves intermediates in less common oxidation states like Ni(I) and Ni(III). rsc.org For instance, a proposed mechanism for a nickel-catalyzed carbon-sulfur (C-S) cross-coupling reaction involves a catalytic cycle with multiple nickel oxidation states. rsc.org This cycle includes a Ni(III)-Ni(III)-Ni(I) pathway, where reductive elimination from a Ni(III) intermediate yields the product. rsc.org

The accessibility of higher oxidation states, such as Ni(III) and Ni(IV), is crucial for certain reactions. These high-valent species have been identified as key intermediates in both C-C and C-heteroatom bond-forming reactions. umich.edu Systematic studies comparing Ni(III) and Ni(IV) complexes have revealed that the oxidation state plays a decisive role in the selectivity of reductive elimination. For example, upon addition of an acetate (B1210297) nucleophile, a Ni(IV) complex exclusively yields the C(sp³)–O bond-formed product, whereas the analogous Ni(III) complex selectively produces the C(sp³)–C(sp²) coupled product. umich.edu This demonstrates that tuning the nickel oxidation state can direct the reaction toward different products.

In the context of electrocatalysis, particularly for the oxygen evolution reaction (OER), the oxidation of Ni(II) to Ni(III) on the catalyst surface is a critical step. rsc.org X-ray photoelectron spectroscopy (XPS) analysis of nickel sulfide-based OER catalysts has shown an increase in the proportion of Ni(III) during the reaction, which is believed to accelerate the electrochemical kinetics. rsc.org Similarly, surface oxidation of Ni(II) to Ni(III) has been observed in nickel sulfide materials used for hydrogen evolution reactions (HER). acs.org The presence of these mixed-valence states is thought to enhance catalytic activity. acs.org

The stability of these various oxidation states is often supported by the coordination environment, including the ligands and the sulfide matrix itself. rsc.org Research has focused on designing specific ligand environments to stabilize nickel in rare oxidation states and thereby unlock new catalytic reactivities. rsc.org The interplay between the nickel center and its environment dictates the accessibility and reactivity of each oxidation state within the catalytic cycle.

Table 1: Role of Nickel Oxidation States in Different Catalytic Reactions

| Catalytic Reaction | Key Nickel Oxidation States Involved | Role/Mechanistic Step | Reference(s) |

|---|---|---|---|

| C-S Cross-Coupling | Ni(I), Ni(III) | A Ni(III)-Ni(III)-Ni(I) catalytic route is proposed where reductive elimination from a Ni(III) complex forms the C-S bond. | rsc.org |

| C(sp³)–C/O Reductive Elimination | Ni(III), Ni(IV) | Oxidation state dictates selectivity. Ni(IV) favors C-O bond formation, while Ni(III) favors C-C bond formation. | umich.edu |

| Oxygen Evolution Reaction (OER) | Ni(II), Ni(III) | Oxidation of Ni(II) to Ni(III) on the catalyst surface accelerates the kinetics of the reaction. | rsc.org |

| Hydrodesulfurization | Ni(IV) | High-valent Ni(IV) species are considered potential active sites in the catalytic mechanism. | researchgate.net |

| General Cross-Coupling | Ni(0), Ni(I), Ni(II), Ni(III) | Ni(0) is often the entry point, with Ni(I) and Ni(III) acting as key intermediates in the catalytic cycle. | rsc.orgnih.gov |

Influence of Ligand Effects and Support Interactions on Catalytic Performance

The catalytic performance of nickel sulfide catalysts is not solely determined by the nickel sulfide phase itself but is profoundly influenced by the surrounding chemical environment. This includes the effects of organic ligands deliberately added to the reaction and the interactions between the nickel sulfide active phase and the support material it is dispersed on.

Ligand Effects:

In homogeneous and heterogenized nickel catalysis, ligands play a critical role in modulating the electronic and steric properties of the nickel center, thereby controlling its activity, selectivity, and stability. illinois.edu In C-S cross-coupling reactions, the choice of ligand can be the difference between a successful and a failed reaction. For example, in a mechanochemically-driven C-S coupling, bipyridine (Bpy) was found to be a more potent promoter than other ligands like 1,10-phenanthroline. rsc.org The absence of a suitable ligand can prevent the formation of the desired product entirely. rsc.org

The electronic properties of ligands, such as being electron-rich or electron-poor, alter the nucleophilicity of the nickel center. illinois.edu For C-S cross-coupling, redox-active ligands can facilitate the reaction under mild conditions by participating in the redox events of the catalytic cycle, thereby avoiding high-energy Ni(0)/Ni(II) or Ni(I)/Ni(III) redox steps. researchgate.net Steric bulk is another crucial factor. Bulky ligands can change the geometry around the nickel atom, which can, for instance, increase the rates of reductive elimination. illinois.edu In the coupling of sterically hindered aryl triflates with alkyl thiols, specific phosphine (B1218219) ligands like DPEphos or dppbz were essential for achieving high yields, with the choice of ligand depending on the nature of the substrate. chemrxiv.org The strong binding affinity of thiols can poison the catalyst, but appropriate ligand design can mitigate this issue. chemrxiv.org

Support Interactions:

For heterogeneous nickel sulfide catalysts, the support material is a critical component that influences the catalyst's structure, stability, and activity. Common supports include metal oxides like alumina (Al₂O₃) and magnesia-alumina spinel (MgAl₂O₄), as well as carbon. mdpi.commdpi.comepa.gov

The support also affects the dispersion and morphology of the active sulfide phase. mdpi.commdpi.com Good dispersion, meaning smaller and more numerous active particles, is generally desirable for high catalytic activity. mdpi.com In hydrodesulfurization (HDS), nickel is often used as a promoter for MoS₂ or WS₂ catalysts. The support material and the presence of nickel influence the stacking and slab length of the MoS₂/WS₂ crystallites, which in turn determines the type and number of active sites available for the desulfurization reaction. mdpi.comacs.org Furthermore, additives to the support or promoters like silver can alter the composition of adsorption complexes on the active sites, leading to changes in reaction selectivity. epa.gov

Table 2: Influence of Ligands and Supports on Nickel Sulfide Catalyst Performance

| Factor | Component | Effect on Performance | Example Application | Reference(s) |

|---|---|---|---|---|

| Ligand | Bipyridine (Bpy) | Promotes C-S bond formation more effectively than other N-based ligands. | C-S Cross-Coupling | rsc.org |

| Ligand | DPEphos / dppbz | Enables coupling of sterically hindered substrates by tuning catalyst reactivity and mitigating thiol poisoning. | C-S Cross-Coupling | chemrxiv.org |

| Ligand | Redox-Active Ligands | Allows reactions to proceed under mild conditions by participating in the catalytic cycle's redox steps. | C-S Cross-Coupling | researchgate.net |

| Support | MgAl₂O₄ | Influences the type of Ni-S species formed and catalyst stability depending on the sulfiding agent used. | Propane Dehydrogenation | mdpi.com |

| Support | Al₂O₃ | Acts as a support for Ni-promoted MoS₂/WS₂, affecting the morphology and activity of the active phase. | Hydrodesulfurization | mdpi.comtue.nl |

| Support | Carbon | Provides a support for tungsten sulfide catalysts promoted by nickel, enhancing HDS activity. | Hydrodesulfurization | researchgate.net |

| Promoter | Silver (Ag) | Increases reaction selectivity by changing the composition of adsorbed complexes on the catalyst surface. | Stearic Acid Decarbonylation | epa.gov |

Advanced Functional Material Applications of Nickel Sulfide

Energy Storage Technologies

Nickel sulfides are recognized for their potential in high-performance energy storage systems, attributed to their high theoretical capacity, good electrical conductivity, and electrochemical activity. nih.govspringerprofessional.de

Cathode Materials in Lithium-Ion Batteries

Nickel sulfide (B99878) compounds, particularly heazlewoodite (Ni3S2), have been investigated as promising cathode materials for lithium-ion batteries. acs.orgresearchgate.net Their appeal lies in their high theoretical capacities, which surpass those of some conventional cathode materials. acs.org Research has demonstrated that Ni3S2 cathodes can achieve high initial specific capacities and maintain good cycling stability.

For instance, a three-dimensionally hierarchical Ni/Ni3S2/S cathode has been developed that exhibits enhanced capacities and fast reaction kinetics. acs.org In an all-solid-state lithium battery utilizing a Ni3S2 cathode with a thio-LISICON solid electrolyte, electrochemical capacities greater than 300 mAh g⁻¹ were observed after 30 cycles. researchgate.net The cycling performance was found to be most stable in cells containing 60 wt.% of Ni3S2 in the cathode mixture. researchgate.net Furthermore, studies on Ni3S2 cathodes have shown stable discharge performance at high current densities, with coulombic efficiencies around 50% of the theoretical value being achievable at 3 mA cm⁻². dtic.mil

Table 1: Performance of Nickel Sulfide Cathodes in Lithium-Ion Batteries

| Nickel Sulfide Phase | Configuration | Specific Capacity | Cycling Stability | Current Density | Reference |

|---|---|---|---|---|---|

| Ni/Ni3S2/S | Hierarchical Cathode | 441 mAh/g | After 150 cycles | 4 mA/cm2 | acs.org |

| Ni3S2 | All-Solid-State Battery | >300 mAh/g | After 30 cycles | Not specified | researchgate.net |

Application in Supercapacitors

Nickel sulfides are considered highly promising electrode materials for supercapacitors due to their high theoretical specific capacitance, excellent redox activity, and good electrical conductivity. nih.govspringerprofessional.de The performance of nickel sulfide-based supercapacitors is heavily influenced by the material's crystal structure, morphology, and the design of the electrode. nih.gov Various forms of nickel sulfide, including NiS, NiS2, Ni2S3, and Ni3S4, have been explored for this application. nih.gov

Research has shown that nanostructured nickel sulfide materials can exhibit exceptional electrochemical properties. For example, porous NiS hexagonal nanoplates have demonstrated a specific capacitance of 1897 F g⁻¹ at a current density of 1 A g⁻¹. nih.gov When assembled into an asymmetric supercapacitor with activated carbon, these electrodes maintained around 100% of their initial capacity after 4000 cycles. nih.gov Similarly, NiS thin films with interconnected nanorods/nanoplates have shown a high specific capacitance of 788 F g⁻¹ at 1 mA cm⁻² and excellent cycling stability with 98% retention after 1000 cycles. rsc.org

Composites of nickel sulfide with other materials, such as graphene, have also been developed to enhance performance. Graphene-coated NiS/Ni3S4 nanostructures have provided a high specific capacity of 827 C g⁻¹ at a current density of 5 A g⁻¹ and an energy density of 86.3 Wh kg⁻¹ in an asymmetric supercapacitor setup. nih.gov

Table 2: Electrochemical Performance of Nickel Sulfide-Based Supercapacitors

| Nickel Sulfide Material | Specific Capacitance | Current Density | Cycling Stability | Energy Density | Reference |

|---|---|---|---|---|---|

| Porous NiS hexagonal nanoplates | 1897 F g⁻¹ | 1 A g⁻¹ | ~100% after 4000 cycles | Not specified | nih.gov |

| NiS thin film (nanorods/nanoplates) | 788 F g⁻¹ | 1 mA cm⁻² | 98% after 1000 cycles | 27.4 Wh kg⁻¹ | rsc.org |

| Graphene-coated NiS/Ni3S4 | 827 C g⁻¹ | 5 A g⁻¹ | 88% after 5000 cycles | 86.3 Wh kg⁻¹ | nih.gov |

| Porous nanoflame NiS films | 750.6 F g⁻¹ | Not specified | Not specified | Not specified | nih.gov |

Optoelectronic and Semiconductor Devices

The diverse electronic properties of nickel sulfides, which can range from metallic to semiconducting, make them suitable for various optoelectronic and semiconductor applications. nih.govrsc.org

Integration in Semiconductor Devices as Thin Films

Nickel sulfide thin films have been successfully deposited using various techniques, including atomic layer deposition (ALD), spray pyrolysis, and chemical bath deposition. rsc.orgrsc.orgresearchgate.net These films exhibit properties that are advantageous for semiconductor devices. For instance, NiS thin films can behave as p-type semiconductors. nih.gov

The electrical and optical properties of these films can be tuned by controlling the deposition parameters and through doping. For example, the bandgap of nickel sulfide thin films can be engineered, with values reported between 2.25 and 2.54 eV for zinc-doped NiS. nih.gov The resistivity of ALD-deposited β-NiS films has been found to be as low as 40–120 μΩ cm. rsc.org The thermal stability of these films is a critical factor for their integration into devices, with studies showing that structural changes can occur at temperatures around 300–400 °C, which is within the range of typical semiconductor manufacturing processes. rsc.org These properties make nickel sulfide thin films potential candidates for use in solar cells, photosensitive materials, and other electronic components. nih.gov

Table 3: Properties of Nickel Sulfide Thin Films for Semiconductor Applications